CAY10657

Inflammation NF-κB signaling Infectious disease

CAY10657 (3-[(aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide) is a thiophenecarboximide derivative that functions as an inhibitor of IκB kinase 2 (IKK2, also known as IKKβ) and the NF-κB signaling pathway. With a molecular formula of C₁₇H₂₀N₄O₃S and molecular weight of 360.4 g/mol, the compound exhibits anti-inflammatory activity by downregulating the expression of proinflammatory cytokine IL-6 and chemokine MCP-1.

Molecular Formula C17H20N4O3S
Molecular Weight 360.4 g/mol
CAS No. 494772-86-0
Cat. No. B129948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10657
CAS494772-86-0
Synonyms3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide; 
Molecular FormulaC17H20N4O3S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)NC(=O)N
InChIInChI=1S/C17H20N4O3S/c18-16(22)15-13(20-17(19)23)9-14(25-15)12-3-1-11(2-4-12)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H2,18,22)(H3,19,20,23)
InChIKeyMOWJKFWTFZWXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CAY10657 (CAS 494772-86-0): IKK2/NF-κB Pathway Inhibitor for Inflammatory and Oncological Research Procurement


CAY10657 (3-[(aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide) is a thiophenecarboximide derivative that functions as an inhibitor of IκB kinase 2 (IKK2, also known as IKKβ) and the NF-κB signaling pathway . With a molecular formula of C₁₇H₂₀N₄O₃S and molecular weight of 360.4 g/mol, the compound exhibits anti-inflammatory activity by downregulating the expression of proinflammatory cytokine IL-6 and chemokine MCP-1 [1]. Unlike several proposed SIRT1 activators whose direct target engagement has been contested, CAY10657 operates through a well-established IKK2/NF-κB axis mechanism [2]. The compound is also recognized as an inhibitor of transforming growth factor-β-activated kinase 1 (TAK1), providing an additional mechanistic dimension for pathway interrogation [3].

IKK2/NF-κB pathway inhibition studies
Dual TAK1/IKK2 signaling interrogation workflow
p53-mediated tumor-suppressor pathway assays
Inflammatory cytokine and chemokine regulation studies

Why CAY10657 Cannot Be Casually Replaced by Other IKK or NF-κB Inhibitors in Experimental Workflows


NF-κB pathway inhibitors represent a chemically and mechanistically heterogeneous class of compounds. Substituting one inhibitor for another without considering target specificity, downstream effector modulation, and documented disease-relevant functional outcomes risks experimental irreproducibility. CAY10657 has been directly compared with BMS-345541 (an IKKα/β inhibitor) and BAY11-7082 (an NF-κB inhibitor), revealing divergent effects on p53 regulation and proinflammatory mediator suppression [1][2]. Additionally, while many IKK inhibitors lack disease-specific validation, CAY10657 has demonstrated functional efficacy in a Streptococcus suis-induced meningitis model, providing a benchmarked inflammatory context for experimental design [3]. The compound also exhibits TAK1 inhibitory activity, which distinguishes it from IKKβ-selective inhibitors like SC-514 that do not engage this upstream kinase . These compound-specific characteristics mean that generic substitution within the IKK/NF-κB inhibitor class cannot be assumed to yield equivalent biological outcomes.

Signaling Divergence

IKKβ-selective inhibitors (e.g., SC-514) do not engage TAK1, potentially missing p53-regulatory and upstream pathway outputs.

Functional Inconsistency

BMS-345541 may not replicate p53/p21 upregulation; target-specific functional outcomes differ even within the NF-κB inhibitor class.

Endpoint Context Gap

Comparators lacking disease-model validation may not reproduce IL-6/MCP-1 suppression benchmarks in neuroinflammation studies.

Quantitative Differentiation Evidence: CAY10657 vs. Comparator NF-κB Pathway Inhibitors


Head-to-Head Comparison: CAY10657 vs. BAY11-7082 in NOS2 Suppression and NO Generation

In a direct head-to-head comparison using 3D4/21 porcine alveolar macrophage cells infected with Streptococcus suis SH0165 (MOI 100), both CAY10657 and the comparator BAY11-7082 were evaluated for their ability to suppress NOS2 expression and intracellular nitric oxide (NO) generation [1]. CAY10657 pretreatment significantly reduced NOS2 mRNA expression relative to infected controls, with quantitative real-time PCR analysis demonstrating comparable or marginally superior suppression versus BAY11-7082 under identical pretreatment conditions [1]. Fluorescence-based quantification using the DAF-2 DA probe confirmed that CAY10657 pretreatment markedly attenuated intracellular NO accumulation, with the magnitude of reduction exceeding that observed with BAY11-7082 in the same assay system [1].

NOS2 Suppression
Head-to-head
Reported greater attenuation of NO generation than BAY11-7082 in infected macrophages.
Supports NOS2 pathway-response interpretation
3D4/21 cells, MOI 100, 12h pretreatment
Inflammation NF-κB signaling Infectious disease

Mechanistic Differentiation: CAY10657 Upregulates p53 Whereas BMS-345541 Does Not

A comparative signaling study evaluated CAY10657 (TAK1 inhibitor) against BMS-345541 (IKKα/β inhibitor) for their differential effects on p53 and p21 protein levels [1]. Treatment with CAY10657 resulted in increased p53 and p21 levels while concurrently reducing phospho-p65, indicating dual modulation of tumor suppressor activation and NF-κB pathway suppression [1]. In contrast, treatment with BMS-345541 did not produce the same p53/p21 upregulation effect, despite both compounds inhibiting the NF-κB pathway [1]. This divergence is attributed to CAY10657's additional TAK1 inhibitory activity, which BMS-345541 lacks [1].

p53 Upregulation
Head-to-head
Unique elevation of p53/p21
Supports tumor-suppressor pathway-response context
vs BMS-345541 in MCF7/A549 cells
Cancer biology Cell signaling TAK1 signaling

TNF Sensitization: CAY10657 Exhibits MK2-Deficiency-Dependent Cytotoxicity

In a kinase inhibitor screen assessing TNF-induced cytotoxicity in MK2-deficient mouse embryonic fibroblasts (MEFs), CAY10657 (identified as compound 14) demonstrated specific sensitizing effects that were dependent on MK2 deficiency [1]. MK2-deficient MEFs transduced with MK2 expression or control vector were treated with TNF alone or in combination with inhibitors from a kinase panel at 10 µM concentration for 6 hours, with cell viability quantified by CCK8 colorimetric assay [1]. While TNF alone was not cytotoxic, CAY10657 sensitized cells to TNF-induced death specifically in the MK2-deficient background, an effect not universally shared by other kinase inhibitors in the panel [1].

TNF Sensitization
Cross-study
MK2-deficiency-dependent cytotoxicity at 10 µM
Supports cell-death endpoint context in MK2 models
CCK8 assay, 6h treatment, n=3
Cell death Kinase signaling MK2 pathway

Functional Validation: CAY10657 Suppresses IL-6 and MCP-1 in Bacterial Meningitis Model

In a Streptococcus suis-induced meningitis model, CAY10657 treatment resulted in significant downregulation of proinflammatory cytokine IL-6 and chemokine MCP-1 in brain tissue [1]. This disease-specific functional validation distinguishes CAY10657 from many IKK inhibitors that lack in vivo or disease-relevant efficacy data [1]. The compound's ability to reduce key inflammatory mediators in the central nervous system context provides a benchmarked biological endpoint not established for structurally similar thiophenecarboximide derivatives lacking published activity data .

Cytokine Reduction
Model context
Reported downregulation of IL-6 and MCP-1 in brain tissue
Supports neuroinflammation endpoint monitoring
S. suis meningitis mouse model
Neuroinflammation Cytokine regulation Infectious disease

IKKβ Inhibitor Class Comparison: CAY10657 vs. SC-514 and Takinib in Basal IL-1β Regulation

A study examining basal IL-1β regulation in macrophages evaluated three specific IKKβ inhibitors—Takinib, SC-514, and CAY10657—for their effects on the canonical NF-κB pathway [1]. Suppressing the canonical NF-κB pathway with all three IKKβ inhibitors did not reduce basal Il1b mRNA levels in resting macrophages, indicating that this pathway is not the primary driver of constitutive IL-1β expression [1]. This negative result establishes a class-level boundary condition: CAY10657 behaves consistently with other IKKβ inhibitors in this specific context, providing researchers with a clear expectation for experimental outcomes when investigating basal inflammatory tone.

Class Consistency
Class-level
No reduction in basal Il1b, matching Takinib and SC-514
Data to verify for resting macrophage studies
Canonical NF-κB boundary context
Immunology NF-κB signaling Macrophage biology

TAK1 Inhibitory Activity: A Differentiating Feature Not Shared by All IKK Inhibitors

CAY10657 is characterized as an inhibitor of transforming growth factor-β-activated kinase 1 (TAK1) in addition to its IKK2 inhibitory activity . This dual targeting profile distinguishes it from IKKβ-selective inhibitors such as SC-514, which binds to the ATP-binding pocket of IKKβ to inhibit IκBα phosphorylation and degradation but does not engage TAK1 . The TAK1 inhibitory component of CAY10657's mechanism likely contributes to its observed effects on p53 upregulation and other TAK1-dependent signaling nodes, providing a broader pathway perturbation profile than IKKβ-selective agents [1].

TAK1 Inhibition
Reported
Documented dual IKK2/TAK1 target engagement
Target-engagement assay context; differentiates from SC-514
Vendor annotation and literature review
Kinase signaling TAK1 pathway Mechanism of action

Validated Research Applications for CAY10657 (CAS 494772-86-0) Based on Comparative Evidence


Investigating p53-Mediated Tumor Suppression in Cancer Models

Researchers studying p53-dependent tumor suppression should select CAY10657 over IKKβ-selective inhibitors like BMS-345541. In comparative studies using MCF7 and A549 cancer cell lines, CAY10657 treatment increased both p53 and p21 protein levels while concurrently reducing phospho-p65, whereas BMS-345541 did not elevate p53/p21 [1]. This application leverages CAY10657's dual TAK1/IKK2 inhibitory profile to interrogate ribosomal stress-mediated p53 activation pathways that are not engaged by IKKβ-selective agents. Recommended experimental conditions include 10 µM CAY10657 in cell culture with immunoblot validation of p53, p21, and phospho-p65 as readouts.

Modeling Streptococcus suis-Induced Meningitis and Neuroinflammation

Investigators modeling bacterial meningitis or CNS inflammation should prioritize CAY10657 based on its validated functional efficacy in a disease-relevant system. In head-to-head comparisons with BAY11-7082, CAY10657 demonstrated superior or equivalent suppression of NOS2 expression and NO generation in S. suis-infected 3D4/21 macrophages [1]. Additionally, in a mouse meningitis model, CAY10657 significantly reduced brain tissue levels of IL-6 and MCP-1 [2]. This disease-specific validation distinguishes CAY10657 from untested IKK inhibitors and provides benchmarked endpoints for experimental design. Pretreatment concentrations and timing should follow the published protocols (12-hour pretreatment for in vitro assays) [1].

Probing MK2-Dependent TNF Sensitization and Cell Death Mechanisms

Scientists investigating MK2-p38-TNF signaling crosstalk and context-dependent cell death should employ CAY10657 based on its demonstrated MK2-deficiency-dependent sensitization of TNF-induced cytotoxicity. In a kinase inhibitor screen, CAY10657 (10 µM) specifically sensitized MK2-deficient MEFs to TNF-mediated cell death, an effect not universally observed with other kinase inhibitors in the panel [1]. This application is particularly relevant for studies examining synthetic lethality, kinase signaling network buffering, or inflammatory cell death mechanisms where MK2 status serves as a critical variable. Viability readouts should utilize CCK8 or equivalent colorimetric assays following 6-hour combination treatments [1].

Dual TAK1/IKK2 Pathway Interrogation in Inflammatory Signaling Networks

Research programs requiring concurrent perturbation of TAK1 and IKK2 signaling nodes should select CAY10657 over IKKβ-selective inhibitors like SC-514. CAY10657's documented TAK1 inhibitory activity provides upstream kinase engagement not available with ATP-competitive IKKβ inhibitors that lack this target profile [1][2]. This broader pathway perturbation enables investigation of TAK1-dependent signaling outputs—including p38 MAPK and JNK activation—alongside canonical NF-κB suppression, offering a unique tool for network pharmacology studies and signaling crosstalk analysis. Researchers should note that CAY10657 is supplied as a crystalline solid requiring DMSO or DMF solubilization (10 mg/mL solubility) with storage at -20°C for long-term stability .

Application
Selection Property
Validation Focus
p53-mediated tumor-suppressor studies
Dual TAK1/IKK2 inhibitory profile
p53/p21 immunoblot, phospho-p65 readout
Streptococcus suis meningitis neuroinflammation
Disease-model endpoint validation
IL-6 and MCP-1 brain tissue qPCR
MK2-dependent TNF sensitization mechanisms
Context-dependent cytotoxicity assay
CCK8 viability in MK2-deficient MEFs
TAK1/NF-κB network pharmacology studies
Upstream kinase engagement
p38 MAPK and JNK activation readouts

Technical Documentation Hub

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27 linked technical documents
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